BenchChemオンラインストアへようこそ!

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide

Lipophilicity Drug-likeness PDE4 inhibitor physicochemical profiling

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide (CAS 954652-76-7) is a synthetic 2-pyrrolidinone derivative for PDE4 inhibitor research. Its unique 3-phenylpropanamide side chain offers a distinct lipophilic profile (XLogP3-AA = 2.4) vs. rolipram, enabling controlled SAR exploration of subtype selectivity (PDE4A-D) and ADME parameters. Ideal for cAMP hydrolysis assays, solubility-permeability trade-off studies, and molecular docking. Avoid uncontrolled variation in target engagement by selecting this defined analog for your screening cascade.

Molecular Formula C21H24N2O3
Molecular Weight 352.434
CAS No. 954652-76-7
Cat. No. B2551511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide
CAS954652-76-7
Molecular FormulaC21H24N2O3
Molecular Weight352.434
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C21H24N2O3/c1-26-19-10-8-18(9-11-19)23-15-17(13-21(23)25)14-22-20(24)12-7-16-5-3-2-4-6-16/h2-6,8-11,17H,7,12-15H2,1H3,(H,22,24)
InChIKeyIYSWWGXTAHKPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide (CAS 954652-76-7): A Pyrrolidinone Scaffold for PDE4-Targeted Procurement


N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide (CAS 954652-76-7) is a synthetic small molecule built on a 2-pyrrolidinone core substituted with a 4-methoxyphenyl group and a 3-phenylpropanamide side chain [1]. The compound belongs to a structural class of 4-methoxyphenyl-2-pyrrolidinone derivatives that have been explored as phosphodiesterase 4 (PDE4) inhibitors, with the prototypical member being rolipram [2]. Its molecular formula is C21H24N2O3 with a molecular weight of 352.4 g/mol, and it is currently catalogued as a research-grade screening compound without published clinical or in vivo profiling data [1].

Why N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide Cannot Be Swapped for Generic PDE4 Pyrrolidinones


Compounds within the 4-methoxyphenyl-2-pyrrolidinone class exhibit steep structure-activity relationships (SAR) driven by the amide side chain, where even minor modifications to the N-alkyl substituent can shift PDE4 subtype selectivity, potency, and off-target profiles by orders of magnitude [1]. The 3-phenylpropanamide extension present in this compound introduces a flexible, lipophilic aromatic tether distinct from the shorter acetamide or bulkier cyclohexanecarboxamide analogs [2], potentially altering the hydrogen-bonding network within the PDE4 catalytic pocket and modulating physicochemical properties such as logP and topological polar surface area relative to in-class alternatives [3]. Substituting a generic PDE4 pyrrolidinone without verifying quantitative side-by-side performance therefore risks introducing uncontrolled variation in target engagement and ADME behavior, making comparative selection data essential.

Quantitative Differentiation of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide Against Closest Analogs


Molecular Property Differentiation: XLogP3-AA Lipophilicity vs. Acetamide and Propanamide Analogs

The target compound exhibits a computed XLogP3-AA of 2.4, reflecting the lipophilic contribution of the 3-phenylpropanamide side chain [1]. In contrast, the acetamide analog (N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide) and the propanamide analog (CAS 954651-82-2) are expected to display lower logP values due to shorter aliphatic chains, while the cyclohexanecarboxamide analog (CAS 954628-10-5) would trend higher [2]. No direct head-to-head experimental logP measurements are available; the comparison is based on computed descriptors from a common algorithm.

Lipophilicity Drug-likeness PDE4 inhibitor physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiation

The target compound's TPSA of 58.6 Ų, with one hydrogen bond donor and three hydrogen bond acceptors [1], places it within the favorable range for CNS drug-like properties (typically <90 Ų). The 3-phenylpropanamide chain adds molecular volume without increasing polar atom count, potentially lowering TPSA relative to analogs containing additional heteroatom substituents. Actual comparative TPSA values for the closest analogs are not reported in a unified source, preventing a quantitative difference calculation.

Polar surface area Blood-brain barrier penetration Oral bioavailability prediction

Structural Class Inference: PDE4 Inhibitory Pharmacophore Alignment with Rolipram

The target compound shares the 4-methoxyphenyl-2-pyrrolidinone pharmacophore with the well-characterized PDE4 inhibitor rolipram (IC50 ~1 µM against PDE4) . The substitution pattern differs: rolipram features a cyclopentyloxy group at the 3-position of the phenyl ring and lacks the 3-phenylpropanamide extension, whereas the target compound bears a 3-phenylpropanamide at the pyrrolidinone 3-methylene position [1]. This structural similarity places the compound within the PDE4 inhibitor pharmacophore class, but no direct PDE4 enzymatic assay data for CAS 954652-76-7 are publicly available.

PDE4 inhibition cAMP signaling Anti-inflammatory pharmacophore

Recommended Use Cases for N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide Based on Available Evidence


PDE4 Subtype Selectivity Profiling in cAMP Hydrolysis Assays

Given the compound's structural alignment with the PDE4 pharmacophore [1], it is suitable as a screening candidate in cell-free cAMP hydrolysis assays against individual PDE4 subtypes (PDE4A, PDE4B, PDE4C, PDE4D) to determine its inhibitory potency and subtype selectivity profile. The 3-phenylpropanamide extension may confer differential subtype interactions compared to rolipram, making it a useful comparator for SAR expansion.

Comparative Physicochemical Benchmarking of Pyrrolidinone Analog Libraries

The compound can serve as a lipophilic benchmark (XLogP3-AA = 2.4) within a series of N-substituted pyrrolidinone derivatives [2]. It can be used in solubility-permeability trade-off studies alongside the acetamide and cyclohexanecarboxamide analogs to establish how the 3-phenylpropanamide chain length modulates physicochemical properties relevant to oral absorption and CNS penetration.

In Silico Docking and Molecular Dynamics Studies Against PDE4 Crystal Structures

With publicly available PDE4 crystal structures (e.g., PDE4D co-crystallized with rolipram), the compound can be employed for computational docking and molecular dynamics simulations to predict the binding pose of the 3-phenylpropanamide side chain, guiding further medicinal chemistry optimization before committing to expensive synthesis and assay campaigns [1].

Quote Request

Request a Quote for N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.